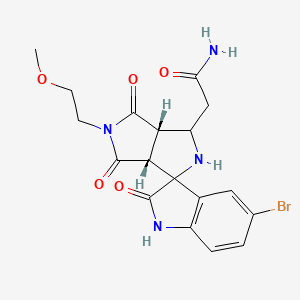
C18H19BrN4O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C18H19BrN4O5 is a complex organic molecule with a molecular weight of 451.271 g/mol. It contains carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. This compound is not widely recognized in common chemical literature, suggesting it may be a specialized or research-focused molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for C18H19BrN4O5 would likely involve multi-step organic synthesis, starting from simpler precursors. The specific conditions would depend on the desired pathway, but could include:
Halogenation reactions: to introduce bromine.
Amination reactions: to incorporate nitrogen atoms.
Esterification or amidation reactions: to form the carboxylic acid and amide functionalities.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes for scalability and cost-effectiveness. This might involve:
Catalysts: to improve reaction efficiency.
Solvent selection: to enhance solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
C18H19BrN4O5: could undergo various types of chemical reactions, including:
Oxidation: : Converting alcohols to ketones or aldehydes.
Reduction: : Reducing nitro groups to amines.
Substitution: : Replacing bromine with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents like hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Using nucleophiles like sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: : Ketones or aldehydes.
Reduction: : Amines.
Substitution: : Iodides or other substituted products.
Scientific Research Applications
C18H19BrN4O5: could have various applications in scientific research, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of bromine-containing compounds on biological systems.
Medicine: : Potential use in drug development or as a pharmacological tool.
Industry: : Use in material science or as a chemical intermediate.
Mechanism of Action
The mechanism by which C18H19BrN4O5 exerts its effects would depend on its specific biological targets. Potential pathways could involve:
Enzyme inhibition or activation: : Interacting with specific enzymes to modulate their activity.
Receptor binding: : Binding to receptors to trigger or inhibit cellular responses.
Signal transduction: : Influencing intracellular signaling pathways.
Comparison with Similar Compounds
C18H19BrN4O5: can be compared to other bromine-containing compounds, such as:
Bromobenzene: : A simpler aromatic compound with a bromine atom.
Brominated pharmaceuticals: : Other bromine-containing drugs used in medicine.
This compound: is unique due to its complex structure and multiple functional groups, which may offer distinct chemical and biological properties compared to simpler bromine compounds.
Properties
Molecular Formula |
C18H19BrN4O5 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrN4O5/c1-28-5-4-23-15(25)13-11(7-12(20)24)22-18(14(13)16(23)26)9-6-8(19)2-3-10(9)21-17(18)27/h2-3,6,11,13-14,22H,4-5,7H2,1H3,(H2,20,24)(H,21,27)/t11?,13-,14+,18?/m1/s1 |
InChI Key |
LBUKUGGBXQRUOG-JWOUMNJPSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CC(=O)N |
Canonical SMILES |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















